2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone
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Overview
Description
2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenyl ring, along with a bromoethanone group. The unique combination of halogens in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 5-chloro-2-hydroxyacetophenone using cupric bromide in a refluxing chloroform-ethyl acetate mixture . This reaction yields the desired product with a good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone involves its interaction with various molecular targets. The presence of multiple halogens can enhance its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
Uniqueness
The uniqueness of 2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone lies in its specific combination of bromine, chlorine, and iodine atoms. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H4Br2ClIO |
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Molecular Weight |
438.28 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClIO/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2 |
InChI Key |
GZFFCLNBFURTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)I)Br)Cl |
Origin of Product |
United States |
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